molecular formula C12H15ClF3N B2929931 2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803587-43-0

2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B2929931
CAS No.: 1803587-43-0
M. Wt: 265.7
InChI Key: NZSUSMROAGMEAV-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalytic Activity and Synthesis

  • A study by R. Chowdhury and S. Ghosh (2009) highlights the catalytic efficiency of a related pyrrolidine compound, where (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzed the addition of alkyl methyl ketones with high yield and regio- and enantioselectivity, emphasizing the potential utility of pyrrolidine derivatives in synthetic organic chemistry (Chowdhury & Ghosh, 2009).

Synthesis of Pyridine Derivatives

  • Ivana Bradiaková et al. (2009) conducted research on the synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating the versatility of pyrrolidine and pyridine structures in the synthesis of complex organic molecules, which could have implications for the development of new pharmaceuticals or materials (Bradiaková et al., 2009).

Photoreactions and Electron Transfer

  • The work by Y. Kurauchi, Hideo Nobuhara, and K. Ohga (1986) on the photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions producing pyrrolidine adducts highlights the potential of pyrrolidine derivatives in photochemistry and electron transfer processes, which could be relevant for applications in photovoltaic cells or as photoactivatable probes in biological systems (Kurauchi, Nobuhara, & Ohga, 1986).

Organocatalysis

  • K. Singh and colleagues (2013) explored the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition, indicating the role of pyrrolidine derivatives in asymmetric synthesis, which is crucial for the production of chiral drugs (Singh et al., 2013).

Ligand Chemistry and Catalysis

  • The study by Pradhumn Singh, Monika Singh, and A. Singh (2009) on the synthesis of half sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine showcases the application of pyrrolidine derivatives in ligand chemistry and their potential use as catalysts in organic reactions, offering pathways to more efficient and selective chemical transformations (Singh, Singh, & Singh, 2009).

Safety and Hazards

Classified as a Warning substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). Precautions include avoiding inhalation, skin contact, and eye exposure. Refer to the MSDS for detailed safety information .

Properties

IUPAC Name

2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-11(7-2-8-16-11)9-3-5-10(6-4-9)12(13,14)15;/h3-6,16H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSUSMROAGMEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-43-0
Record name 2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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